4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
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Overview
Description
4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline: is a synthetic organic compound that features a fluorine atom, an imidazo[1,2-a]pyridine moiety, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Aniline Group: The aniline group can be attached via a nucleophilic substitution reaction, where the imidazo[1,2-a]pyridine derivative reacts with a fluorinated benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially leading to hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro- or nitroso- derivatives.
Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites, while the fluorine atom and aniline group can modulate the compound’s binding affinity and specificity. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzamide
- 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)phenylamine
- 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)phenol
Uniqueness
Compared to similar compounds, 4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and alter its electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12FN3 |
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Molecular Weight |
241.26 g/mol |
IUPAC Name |
4-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C14H12FN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2 |
InChI Key |
KEDRVNABWUCIII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
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